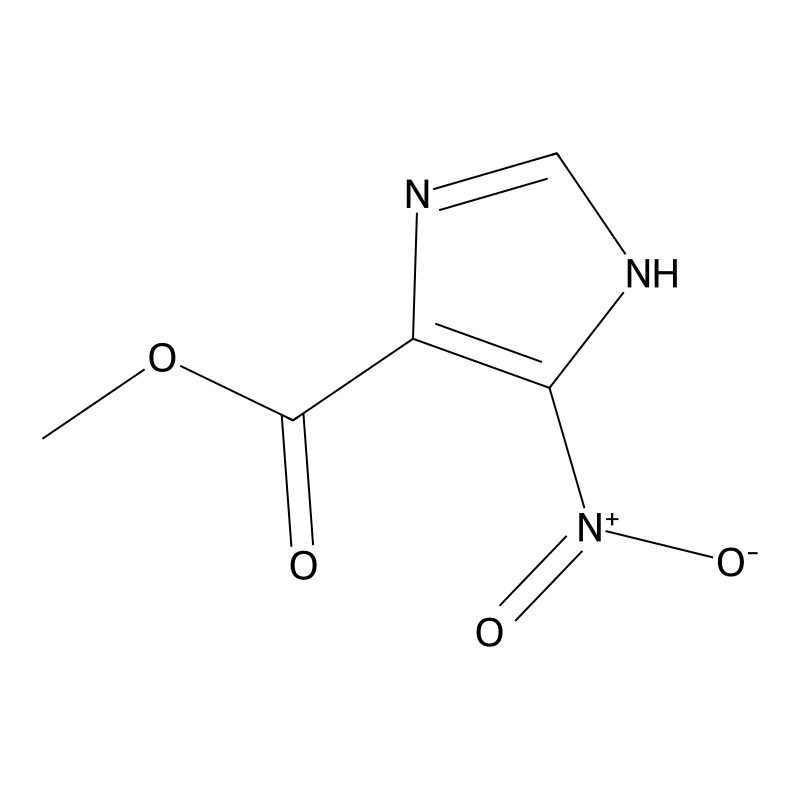Methyl 4-nitro-1H-imidazole-5-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Imidazole and its derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
- The synthesis of imidazole derivatives involves various methods, including condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
- The results of these applications have led to the development of several commercially available drugs that contain an imidazole ring .
- Imidazole and its derivatives find applications in synthetic chemistry and industry .
- They act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
- Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
Pharmaceutical Applications
Industrial Applications
Radiosensitization
- Several 5-nitroimidazole-containing active principles such as metronidazole, secnidazole, and ornidazole are commonly used in medicine . These chemotherapeutic agents inhibit the growth of both anaerobic bacteria and some anaerobic protozoa .
- Methyl 4-imidazolecarboxylate is an alkyl ester of imidazole carboxylic acid . It has been used as a starting material in the synthesis of 1-(3-prop-1-enyl)-imidazole-4-carboxyaldehyde and osmium (2,2′-bipyridyl)2 (methyl 4-imidazolcarboxylate)dichloride .
Chemotherapeutic Agents
Synthesis of Biologically Active Compounds
Crystal Structures
- Imidazole derivatives show a broad range of chemical and biological properties, including antibacterial, antiviral, and antifungal activities . For example, several 5-nitroimidazole-containing active principles such as metronidazole, secnidazole, and ornidazole are commonly used in medicine . These chemotherapeutic agents inhibit the growth of both anaerobic bacteria and some anaerobic protozoa .
- Methyl 4-imidazolecarboxylate is an alkyl ester of imidazole carboxylic acid . It has been used as a starting material in the synthesis of 1-(3-prop-1-enyl)-imidazole-4-carboxyaldehyde and osmium (2,2′-bipyridyl)2 (methyl 4-imidazolcarboxylate)dichloride .
- The crystal structures of compounds containing both imidazole and 1,2,3-triazole groups have been reported . For example, the crystal structures of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate have been studied . These structures are non-planar as indicated by the dihedral angles between the heteroaryl rings .
Antimicrobial and Antiviral Agents
Synthesis of Other Compounds
Crystallography
Methyl 4-nitro-1H-imidazole-5-carboxylate is a chemical compound characterized by its imidazole ring structure, which is a five-membered heterocycle containing nitrogen atoms. The presence of a nitro group at the 4-position and a carboxylate ester at the 5-position distinguishes this compound. Its molecular formula is C6H6N4O4, and it features significant functional groups that contribute to its chemical reactivity and biological activity.
- Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions, leading to derivatives with varied biological activities.
- Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can further participate in chemical transformations.
- Reduction Reactions: The nitro group can be reduced to an amino group, enhancing the compound's reactivity and potential biological applications .
Methyl 4-nitro-1H-imidazole-5-carboxylate exhibits notable biological activities, particularly in antimicrobial and antitumor domains. Compounds containing nitroimidazole moieties are often active against anaerobic bacteria and protozoa. For instance, similar compounds have demonstrated efficacy in treating infections caused by Helicobacter pylori and Mycobacterium tuberculosis through mechanisms involving the generation of reactive intermediates that disrupt cellular functions .
The synthesis of methyl 4-nitro-1H-imidazole-5-carboxylate typically involves several key steps:
- Nitration: The starting material, 1H-imidazole-5-carboxylic acid, is nitrated using concentrated nitric acid to introduce the nitro group.
- Esterification: The resulting nitroimidazole is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
- Purification: The product is purified through recrystallization or chromatography to obtain high purity for further applications .
Methyl 4-nitro-1H-imidazole-5-carboxylate has several applications in medicinal chemistry:
- Pharmaceutical Development: It serves as a scaffold for designing new antimicrobial agents and anticancer drugs due to its biological activity.
- Chemical Biology: Its reactive functional groups make it suitable for use in biochemical assays and as a probe for studying enzyme mechanisms .
- Agricultural Chemistry: Potential applications include developing agrochemicals that target specific pathogens.
Studies on methyl 4-nitro-1H-imidazole-5-carboxylate have focused on its interactions with various biological targets, particularly enzymes involved in metabolic pathways of pathogens. Research indicates that compounds with similar structures can inhibit critical enzymes, such as those involved in cell wall synthesis in bacteria, thereby providing insights into their mechanism of action against infections .
Methyl 4-nitro-1H-imidazole-5-carboxylate shares structural similarities with other nitroimidazole derivatives. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-2-nitroimidazole | Nitro group at position 2 | Exhibits different antimicrobial properties |
| 5-Nitroimidazole | Nitro group at position 5 | Known for its use in treating protozoal infections |
| Delamanid | Fused nitroimidazole structure | Specifically targets Mycobacterium tuberculosis |
| Pretomanid | Similar fused structure with enhanced bioactivity | Dual mechanism of action against tuberculosis |
Methyl 4-nitro-1H-imidazole-5-carboxylate is unique due to its specific functional groups that allow for diverse chemical modifications and potential therapeutic applications not fully explored in other similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








